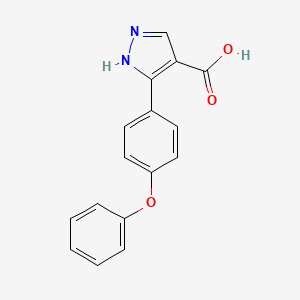

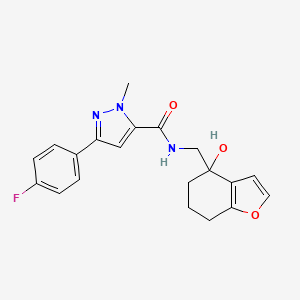

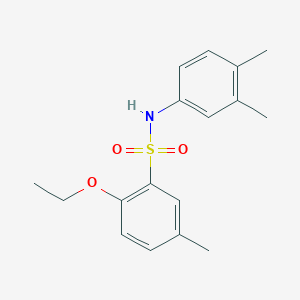

![molecular formula C15H13FN2O3S2 B2509829 N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide CAS No. 1351654-87-9](/img/structure/B2509829.png)

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide and related compounds involves multi-step chemical reactions that result in the formation of benzenesulfonamide derivatives with various substituents. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase includes the preparation of key intermediates followed by the introduction of specific substituents to achieve the desired biological activity . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for antidiabetic activity involves the synthesis of substituted benzothiazoles followed by sulfonamide formation . These synthetic routes typically involve reactions such as sulfonation, nitration, and condensation to introduce the benzenesulfonamide moiety and the desired substituents on the thiazole ring.

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is characterized by the presence of a benzenesulfonamide core, which is a common feature in many biologically active compounds. The presence of a thiazole ring and a fluorophenoxy group in the structure contributes to the compound's potential interactions with biological targets. For example, the docking of the most active antidiabetic compounds into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 suggests potential hydrogen bond interactions with catalytic amino acid residues . This indicates that the molecular structure of these compounds is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide and related compounds is influenced by the functional groups present in their structure. The benzenesulfonamide moiety, in particular, is known to participate in various chemical reactions, including interactions with enzymes such as carbonic anhydrases . The presence of substituents like fluorine can also affect the electron distribution within the molecule, potentially influencing its reactivity and the ability to form hydrogen bonds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of a fluorophenoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The benzenesulfonamide core is also known to confer good water solubility, which is beneficial for the bioavailability of the compounds .

科学的研究の応用

Biochemical Inhibition and Therapeutic Potential

A study by Röver et al. (1997) focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides, highlighting their high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme is a target for neurological disease treatment due to its role in the kynurenine pathway, which is involved in neurodegenerative disorders. The compounds demonstrated both in vitro efficacy and in vivo potential to increase neuroprotective kynurenic acid in the brain, suggesting their utility in exploring neurological conditions and potentially treating them (Röver et al., 1997).

Anticancer and DNA Interaction

González-Álvarez et al. (2013) developed mixed-ligand copper(II)-sulfonamide complexes with derivatives similar in structure to the compound of interest. These complexes exhibited significant DNA binding, cleavage capabilities, and demonstrated antiproliferative activity against cancer cells, suggesting a potential pathway for cancer therapy development (González-Álvarez et al., 2013).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, revealing their high singlet oxygen quantum yield. These properties are crucial for the effectiveness of photosensitizers in photodynamic therapy, a treatment modality for cancer. The study highlights the compound's potential in developing new therapeutic options for cancer treatment, demonstrating the versatility of sulfonamide derivatives in medical applications (Pişkin et al., 2020).

Environmental and Biological Sensing

A fluorogenic probe based on the sulfonamide structure was developed for the selective discrimination of thiophenols over aliphatic thiols, as described by Wang et al. (2012). This probe's sensitivity and specificity are valuable for detecting toxic substances in environmental samples, showcasing the compound's application in chemical sensing and environmental safety (Wang et al., 2012).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S2/c16-11-5-7-12(8-6-11)21-9-10-23(19,20)18-15-17-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIZHSHLMTYJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

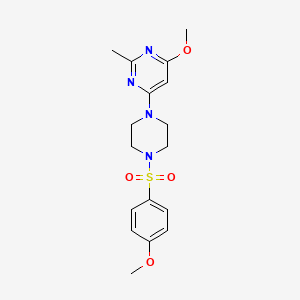

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

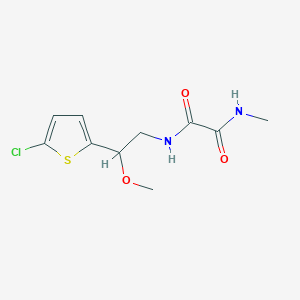

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

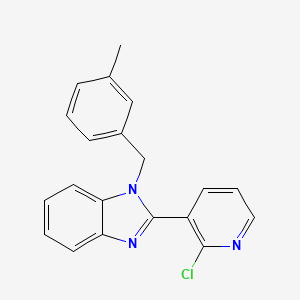

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)